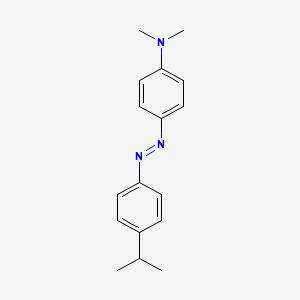

ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL-

Description

Contextualization within the Broader Field of Azo Compound Chemistry

Azo compounds are defined by the presence of the functional group R-N=N-R', where R and R' are typically aryl groups. This chromophore is responsible for the vibrant colors of many synthetic dyes and pigments. The chemistry of azo compounds is rich and varied, encompassing their synthesis through diazo coupling reactions, their photochemical properties such as photoisomerization, and their application in diverse fields including dyeing, printing, and as chemical indicators. researchgate.net The electronic properties of azo compounds can be finely tuned by the introduction of different substituent groups on the aromatic rings, which influences their color, solubility, and reactivity.

The subject of this article, ANILINE (B41778), p-(p-CUMENYLAZO)-N,N-DIMETHYL-, fits within this framework as a push-pull substituted azobenzene (B91143). The electron-donating dimethylamino group and the electron-withdrawing nature of the azo linkage in conjunction with the cumenyl group create a molecule with potential for interesting electronic and optical properties.

Historical Trajectory and Evolution of Research on Azo Dyes and Related Chromophores

The history of azo dyes dates back to the mid-19th century, with the discovery of the diazotization reaction by Peter Griess in 1858. This breakthrough paved the way for the synthesis of the first azo dyes and marked the beginning of the synthetic dye industry. Early research focused on the synthesis of new colorants for the textile industry.

Over the decades, research on azo compounds has evolved significantly. Beyond their initial use as dyes, scientists began to explore their unique molecular properties. The discovery of the trans-cis photoisomerization of azobenzene in the 1930s opened up new avenues of research into photochromic materials, molecular switches, and optical data storage. In recent years, the focus has shifted towards the design and synthesis of functional azo compounds with specific applications in materials science, nanotechnology, and pharmacology.

Significance of ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- as a Model System for Scientific Inquiry

While extensive research specifically singling out ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- as a primary model system is not widely documented in publicly available literature, its structure makes it a relevant example for studying fundamental concepts in physical organic chemistry. As a substituted N,N-dimethylaniline derivative, it can be used to investigate the effects of bulky substituents on the properties of azo dyes.

Furthermore, the azobenzene backbone is a classic example of a photoswitchable molecule. The study of substituted azobenzenes, like the one , contributes to the broader understanding of how different functional groups influence the efficiency of photoisomerization and the thermal stability of the resulting isomers.

Physicochemical Properties of ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- nih.gov

| Property | Value |

| Molecular Formula | C₁₇H₂₁N₃ |

| Molecular Weight | 267.37 g/mol |

| IUPAC Name | N,N-dimethyl-4-[(4-propan-2-ylphenyl)diazenyl]aniline |

| CAS Number | 24596-38-1 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

24596-38-1 |

|---|---|

Molecular Formula |

C17H21N3 |

Molecular Weight |

267.37 g/mol |

IUPAC Name |

N,N-dimethyl-4-[(4-propan-2-ylphenyl)diazenyl]aniline |

InChI |

InChI=1S/C17H21N3/c1-13(2)14-5-7-15(8-6-14)18-19-16-9-11-17(12-10-16)20(3)4/h5-13H,1-4H3 |

InChI Key |

GIYUBPYYTBWGPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations for Aniline, P P Cumenylazo N,n Dimethyl

Elucidation of Reaction Mechanisms in Diazotization and Azo Coupling

The formation of ANILINE (B41778), p-(p-CUMENYLAZO)-N,N-DIMETHYL- is a two-step process involving the synthesis of a diazonium salt from a primary aromatic amine, followed by its reaction with a coupling agent.

Step 1: Diazotization of p-Cumidine

Diazotization is the process of converting a primary aromatic amine, in this case, p-cumidine (4-isopropylaniline), into a diazonium salt. byjus.com This reaction is typically carried out in a cold acidic solution to prevent the decomposition of the unstable diazonium salt. ekb.egorganic-chemistry.org The process begins with the in-situ generation of nitrous acid (HNO₂) from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl). chemicalnote.com

The mechanism proceeds as follows:

Formation of the Nitrosonium Ion: Nitrous acid is protonated by the strong acid, followed by the loss of a water molecule to form the nitrosonium ion (NO⁺), a potent electrophile. byjus.comchemicalnote.com

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of p-cumidine attacks the nitrosonium ion. unacademy.com

Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps occur, leading to the formation of a diazohydroxide.

Formation of the Diazonium Ion: In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The departure of water results in the formation of the stable p-cumenediazonium ion. byjus.com

Step 2: Azo Coupling with N,N-dimethylaniline

The p-cumenediazonium ion generated in the first step serves as the electrophile in an electrophilic aromatic substitution reaction with a suitable coupling component. wikipedia.org For the synthesis of the target compound, N,N-dimethylaniline is used as the coupling agent.

The mechanism for the azo coupling is as follows:

Electrophilic Aromatic Substitution: The N,N-dimethylamino group is a strong activating group, making the aromatic ring of N,N-dimethylaniline highly nucleophilic, particularly at the para position. brainly.com The benzene (B151609) ring of N,N-dimethylaniline attacks the terminal nitrogen of the p-cumenediazonium ion. brainly.comresearchgate.net

Formation of a Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Deprotonation: A base (such as water or the counter-ion of the acid) removes a proton from the carbon atom where the diazonium ion attached, restoring the aromaticity of the ring and forming the final product, ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL-. brainly.com The resulting molecule possesses an extended conjugated system due to the azo group (-N=N-), which is responsible for its color. ekb.eg

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing the synthesis of ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- involves careful control over several reaction parameters to maximize the product yield and minimize side reactions.

Key Optimization Parameters:

pH Control: The pH of the reaction medium is crucial for the coupling reaction. The coupling of diazonium salts with aromatic amines like N,N-dimethylaniline is generally carried out in weakly acidic to neutral conditions (pH 4-7). researchgate.net In strongly acidic solutions, the concentration of the free amine is too low for the coupling to occur efficiently. Conversely, in alkaline solutions, the diazonium salt can convert into a non-reactive diazotate ion. chegg.com

Concentration of Reactants: The stoichiometry and concentration of the reactants, including the amine, sodium nitrite, and the coupling agent, must be precisely controlled. An excess of nitrous acid, for example, can lead to side reactions, including the nitrosation of the coupling agent.

Solvent System: The choice of solvent can influence the solubility of reactants and the stability of intermediates. While aqueous media are common, the use of organic co-solvents can sometimes improve reaction efficiency, especially if the starting materials have limited water solubility.

Interactive Data Table: Impact of Reaction Parameters on Synthesis

| Parameter | Optimal Condition/Range | Rationale for Optimization | Potential Issues if Not Optimized |

| Diazotization Temperature | 0–5 °C | Prevents decomposition of the unstable diazonium salt. ekb.eg | Formation of phenolic byproducts, reduced yield. |

| Coupling Reaction pH | Weakly Acidic (4-7) | Maximizes the concentration of the active coupling species (free amine) without decomposing the diazonium salt. researchgate.net | Low yield due to protonation of the amine (low pH) or formation of diazotate ions (high pH). |

| Acid Concentration | Slight excess | Ensures complete formation of nitrous acid and stabilizes the diazonium salt. organic-chemistry.org | Incomplete diazotization; potential for side reactions. |

| Stirring/Mixing | Vigorous and continuous | Ensures homogeneity, especially as N,N-dimethylaniline is an oily, water-insoluble liquid. sciencemadness.org | Localized concentration gradients, leading to side reactions and lower yields. |

Exploration of Green Chemistry Principles in ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- Synthesis

Traditional azo dye synthesis often involves hazardous acids and solvents. Modern research focuses on developing more environmentally benign methods in line with the principles of green chemistry.

Alternative Solvents and Catalysts: Research has explored replacing hazardous mineral acids with solid acid catalysts or biodegradable alternatives like alginic acid. digitellinc.com These can often be recovered and reused, reducing waste. rsc.org Solvent-free synthesis, using techniques like grinding reactants together at room temperature, has also proven effective for some azo dyes, eliminating the need for toxic solvents and often reducing reaction times. rsc.orgtandfonline.com

One-Pot Synthesis: One-pot procedures, where diazotization and coupling occur in a single reaction vessel, can improve efficiency and reduce waste. rsc.org This approach simplifies the process by avoiding the isolation of the often unstable diazonium salt intermediate.

Flow Chemistry: Continuous flow reactors offer significant safety advantages for handling potentially explosive diazonium intermediates. nih.gov The small reactor volumes and superior temperature control minimize risks, while allowing for continuous production. This technology enables the safe and efficient on-demand generation and consumption of the diazonium salt. nih.gov

Interactive Data Table: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Method | Green Chemistry Approach | Advantages of Green Approach |

| Acid/Catalyst | Strong mineral acids (HCl, H₂SO₄) | Reusable solid acids (e.g., nano BF₃·SiO₂) or biodegradable acids (e.g., alginic acid). digitellinc.comtandfonline.com | Reduced corrosion, catalyst recyclability, lower environmental impact. rsc.org |

| Solvent | Aqueous or organic solvents | Solvent-free (grinding) or water-based systems. rsc.org | Eliminates volatile organic compounds (VOCs), reduces waste treatment costs. |

| Process Type | Batch processing | One-pot synthesis or continuous flow chemistry. rsc.orgnih.gov | Improved safety, higher efficiency, reduced waste, easier scale-up. |

| Energy Consumption | Often requires heating/cooling cycles | Room temperature reactions where possible. tandfonline.com | Lower energy costs and reduced carbon footprint. |

Purification and Isolation Techniques for High-Purity Research Samples

Obtaining ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- in high purity is essential for its use in research and as an analytical standard. The crude product from the synthesis typically contains unreacted starting materials, byproducts, and inorganic salts.

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for effective separation.

Chromatography: For more challenging purifications or to obtain very high purity samples, chromatographic techniques are employed.

Column Chromatography: The crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and a solvent (eluent) is used to move the components down the column at different rates, allowing for their separation.

High-Speed Countercurrent Chromatography (CCC): This is a liquid-liquid partition chromatography technique that is particularly useful for purifying dyes without the use of solid supports, which can sometimes cause irreversible adsorption or degradation of the sample. tandfonline.com

Washing and Filtration: The initial isolation of the crude product often involves filtration followed by washing with water to remove inorganic salts and water-soluble impurities. Further washing with a non-polar solvent can remove unreacted N,N-dimethylaniline.

The purity of the final product is typically assessed using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like ¹H NMR and Mass Spectrometry. nih.gov

In Depth Spectroscopic Characterization and Structural Analysis of Aniline, P P Cumenylazo N,n Dimethyl

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within a molecule. For azo compounds like ANILINE (B41778), p-(p-CUMENYLAZO)-N,N-DIMETHYL-, the spectrum is typically characterized by two main absorption bands. mdpi.com

An intense band in the UV region, generally around 320-400 nm, is attributed to the π→π* transition of the conjugated system, which includes the two aromatic rings and the azo bridge.

A weaker band in the visible region, often above 400 nm, corresponds to the n→π* transition, involving the non-bonding electrons of the nitrogen atoms in the azo group. mdpi.com

The presence of the electron-donating N,N-dimethylamino group and the p-cumenyl group is expected to cause a red-shift (bathochromic shift) of the π→π* band compared to unsubstituted azobenzene (B91143), pushing the absorption into the visible light spectrum and imparting color. mdpi.com For comparison, the related compound N,N-Dimethyl-p-(phenylazo)aniline shows a strong absorption in the visible range. nist.gov

Emission spectroscopy (fluorescence) is generally weak or non-existent for many azobenzene derivatives due to the efficient E/Z (trans/cis) photoisomerization that occurs upon excitation, which provides a rapid non-radiative decay pathway. semanticscholar.org However, structural modifications can sometimes lead to fluorescence. A complete characterization would involve measuring the emission spectrum to determine if this specific substitution pattern inhibits isomerization to an extent that allows for radiative decay.

Table 1: Anticipated UV-Vis Absorption Data

| Transition | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|

| π→π* | ~380 - 450 | High |

| n→π* | ~450 - 550 | Low |

Note: This is an illustrative table based on data for analogous compounds. Actual experimental values may differ.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Molecular Dynamics

Vibrational spectroscopy provides a fingerprint of the molecule by probing its vibrational modes.

FTIR Spectroscopy: Key characteristic peaks would be expected for the functional groups present in the molecule.

N=N stretch: A characteristic, though often weak, absorption for the azo group is expected in the 1400-1450 cm⁻¹ region.

C-N stretch: The stretching vibration of the aromatic amine C-N bond is typically found around 1350-1250 cm⁻¹.

Aromatic C=C stretch: Multiple sharp bands would appear in the 1600-1450 cm⁻¹ region.

C-H stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and isopropyl groups would be seen just below 3000 cm⁻¹.

C-H bend: Out-of-plane bending vibrations for the substituted benzene (B151609) rings would provide information on the substitution pattern, typically in the 900-690 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The N=N stretching vibration, which is often weak in the IR spectrum, can be strong in the Raman spectrum, providing a clear marker for the azo linkage. The symmetric vibrations of the aromatic rings would also be prominent.

Table 2: Expected Key FTIR Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2970 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Azo N=N Stretch | 1450 - 1400 |

| C-N Stretch | 1350 - 1250 |

Note: This is an illustrative table based on general spectroscopic data for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

A ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments.

Aromatic Protons: The protons on the two benzene rings would appear as doublets or multiplets in the aromatic region (typically 6.5-8.0 ppm). The protons on the dimethylamino-substituted ring would likely be more upfield due to the electron-donating effect.

N,N-dimethyl Protons: A singlet corresponding to the six protons of the two methyl groups would be expected, likely around 3.0 ppm.

Isopropyl Protons: A septet for the single CH proton and a doublet for the six equivalent CH₃ protons would be characteristic of the cumenyl group.

A ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, including the quaternary carbons.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific data is unavailable, these techniques would be essential for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, for example, between adjacent protons on the aromatic rings and within the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule, such as linking the isopropyl group to its aromatic ring and confirming the connectivity across the azo bridge.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR would be used to study the compound in its solid form. This technique can provide information about the molecular structure and packing in the crystal lattice and can distinguish between different polymorphs (crystalline forms) or amorphous states.

Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

Molecular Ion Peak (M+): The exact mass of the compound (C₁₇H₂₁N₃) is 267.1735 Da. High-resolution mass spectrometry would be expected to show a molecular ion peak very close to this value.

Fragmentation: Common fragmentation pathways for this type of molecule would likely involve cleavage of the C-N bonds and fragmentation of the azo linkage. Key fragments might include the N,N-dimethylaniline cation (m/z 120) and the cumenyl diazenyl cation. Fragmentation of the isopropyl group (loss of a methyl group) would also be expected.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value (Predicted) | Possible Fragment Identity |

|---|---|

| 267 | [M]⁺ (Molecular Ion) |

| 252 | [M - CH₃]⁺ |

| 147 | [C₉H₁₁N₂]⁺ |

| 120 | [C₈H₁₀N]⁺ |

| 119 | [C₉H₁₁]⁺ |

Note: This is an illustrative table of plausible fragments. Actual fragmentation would need to be confirmed experimentally.

X-ray Crystallography and Diffraction Studies for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals could be grown, this technique would provide precise data on:

Bond lengths and angles: Confirming the geometry of the azo linkage and the aromatic rings.

Torsional angles: Revealing the planarity or non-planarity of the molecule. Azobenzene derivatives are often nearly planar in the trans (E) configuration but can have significant twists between the aromatic rings.

Intermolecular interactions: Identifying how the molecules pack in the crystal lattice, including any π-π stacking or hydrogen bonding interactions.

For similar azo compounds, the crystal structure often reveals a trans configuration about the N=N double bond, with varying dihedral angles between the planes of the aromatic rings. researchgate.net

Photophysical and Photochemical Dynamics of Aniline, P P Cumenylazo N,n Dimethyl

Excited-State Properties and Energy Deactivation Pathways

Upon absorption of a photon, ANILINE (B41778), p-(p-CUMENYLAZO)-N,N-DIMETHYL- is promoted from its ground electronic state (S₀) to an excited singlet state. Like other azobenzenes, it possesses two primary low-lying excited states: the S₁ state, resulting from an n→π* transition, and the S₂ state, from a π→π* transition.

In push-pull systems, the strong intramolecular charge transfer (ICT) character of the π→π* transition causes the S₂ state to be significantly red-shifted (moved to a longer wavelength) and to have a much higher intensity compared to the n→π* transition. The S₁ (n→π*) state, which is localized on the azo group, is less affected by the substituents. Consequently, the absorption spectrum is typically dominated by an intense band corresponding to the S₀→S₂ transition.

Following photoexcitation into the bright S₂ (ππ*) state, the molecule undergoes extremely rapid deactivation. The primary energy deactivation pathway is ultrafast internal conversion (IC) from the S₂ state to the S₁ state. Studies on analogous push-pull azobenzenes using transient absorption spectroscopy have revealed that this S₂→S₁ internal conversion occurs on a sub-picosecond timescale, often within tens to hundreds of femtoseconds.

Once in the S₁ (nπ*) state, the molecule is at a critical juncture. From here, several competing deactivation pathways are available:

Photoisomerization: The molecule can change its geometric configuration from the stable trans isomer to the metastable cis isomer. This is often the most efficient deactivation pathway for azobenzenes.

Internal Conversion to S₀: The molecule can return to the ground state without emitting light, dissipating the energy as heat.

Fluorescence: The molecule can emit a photon to return to the ground state, though this is typically a very inefficient process for most azobenzenes.

Intersystem Crossing (ISC): The molecule can transition to a triplet excited state (T₁).

For ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL-, the dominant deactivation pathway following S₂ excitation is a sequential process: ultrafast S₂→S₁ internal conversion, followed by rapid dynamics on the S₁ potential energy surface that lead primarily to photoisomerization or internal conversion back to the S₀ state.

Table 1: Excited-State Deactivation Timescales for a Representative Push-Pull Azobenzene (B91143) (Disperse Red 1)

| Process | Time Constant (τ) | Description |

|---|---|---|

| S₂→S₁ Internal Conversion | ~0.1 ps | Ultrafast decay from the initially excited ππ* state to the nπ* state. |

| S₁→S₀ Isomerization/Deactivation | ~1.0 ps | Isomerization and radiationless decay from the nπ* state to the ground state. |

| Vibrational Cooling | ~6.0 ps | Dissipation of excess vibrational energy in the newly formed ground-state molecule. |

Photoisomerization Mechanisms and Kinetics (e.g., cis-trans Isomerization)

The hallmark photochemical reaction of azobenzenes is reversible trans↔cis isomerization. The trans isomer is generally more thermodynamically stable. Irradiation with light of a suitable wavelength (typically corresponding to the π→π* absorption band) converts the trans form to the cis form. The reverse reaction, cis→trans, can be induced by irradiation at a different wavelength (often corresponding to the n→π* band of the cis isomer) or can occur thermally in the dark.

Two primary mechanisms have been established for this photoisomerization:

Rotation: The molecule twists around the central -N=N- double bond in the excited state.

Inversion: One of the nitrogen atoms moves in-plane, similar to an umbrella flipping inside out, through a linear transition state.

Computational and experimental studies on push-pull azobenzenes suggest that the operative mechanism depends on which excited state is accessed. Excitation to the S₂ (ππ) state often leads to isomerization via the inversion pathway, while direct excitation to the S₁ (nπ) state typically favors the rotation mechanism. For ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL-, where the S₂ state is predominantly populated, the inversion mechanism is expected to play a significant role.

The kinetics of the thermal cis→trans isomerization are highly dependent on the electronic nature of the substituents. Push-pull systems like the title compound exhibit a significantly lower energy barrier for thermal isomerization compared to unsubstituted azobenzene. This is because the charge-separated character of the transition state is stabilized by the donor and acceptor groups. Consequently, the thermal lifetime of the cis isomer is often much shorter, ranging from milliseconds to seconds in polar solvents.

Table 2: Kinetic Parameters for Thermal cis-trans Isomerization of a Related Compound (N,N-dimethyl-4,4′-azodianiline)

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (Ea) | ~60-70 kJ/mol | The energy barrier that must be overcome for the thermal back-reaction to occur. |

| Enthalpy of Activation (ΔH‡) | ~58-68 kJ/mol | The change in enthalpy in forming the transition state. |

| Entropy of Activation (ΔS‡) | Negative values | Indicates a more ordered transition state compared to the cis-isomer ground state. |

| Gibbs Free Energy of Activation (ΔG‡) | ~70-80 kJ/mol | The overall free energy barrier for the isomerization process at a given temperature. |

Fluorescence, Phosphorescence, and Non-Radiative Decay Processes

Azobenzene and most of its simple derivatives are known to be virtually non-fluorescent, with fluorescence quantum yields (Φf) typically less than 10⁻⁴. This is because the non-radiative decay pathways, particularly the ultrafast photoisomerization and internal conversion processes, are overwhelmingly efficient. The S₁ state is depopulated in picoseconds or less, a timescale far too short for significant fluorescence (which typically occurs on a nanosecond timescale) to take place.

For ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL-, the dominance of these rapid non-radiative decay channels means that fluorescence is expected to be extremely weak. The energy absorbed by the molecule is primarily channeled into conformational change (isomerization) or dissipated as heat (internal conversion).

Phosphorescence, which is emission from a triplet excited state, is also generally not observed for azobenzenes in fluid solution at room temperature. Intersystem crossing (ISC) from the singlet (S₁) to the triplet (T₁) manifold is typically inefficient compared to the rapid isomerization and internal conversion pathways.

Therefore, the photophysical dynamics are governed by non-radiative decay processes. The quantum yield of isomerization (Φiso) is a key parameter, representing the efficiency of the photochemical reaction. For push-pull azobenzenes, Φiso can be significant, though often lower than that of azobenzene itself, indicating that internal conversion to the ground state without isomerization is also a competitive pathway.

Table 3: Comparative Photophysical Yields for Azobenzene Derivatives

| Compound Type | Fluorescence Quantum Yield (Φf) | Isomerization Quantum Yield (Φiso) | Dominant Deactivation Pathway |

|---|---|---|---|

| Azobenzene | < 10⁻⁴ | ~0.1-0.2 (trans→cis) | Photoisomerization, Internal Conversion |

| Push-Pull Azobenzenes | Generally < 10⁻³ | Varies, can be >0.2 | Photoisomerization, Internal Conversion |

| Boron-complexed Azobenzenes | Up to 0.90 | Low | Fluorescence |

Note: The data illustrates general trends. Specific values are highly dependent on the exact molecular structure and solvent environment.

Photostability and Mechanistic Studies of Photodegradation in Controlled Environments

While the trans↔cis photoisomerization is a reversible process, prolonged or high-intensity irradiation can lead to irreversible photodegradation. The photostability of an azo dye is a critical parameter for applications such as optical switching and materials science.

The primary site of photodegradation in azobenzene derivatives is the azo linkage itself. Mechanistic studies in controlled environments, often in polymer films or degassed solutions, have identified several potential degradation pathways. Under aerobic conditions, photo-oxidation is a major concern. The excited state of the dye can interact with molecular oxygen (O₂) to generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂). These highly reactive species can then attack the azo bond or the aromatic rings, leading to cleavage of the molecule and a loss of color and photochromic activity.

Potential photodegradation products can include oxidized aromatic amines and phenols, resulting from the cleavage of the C-N and N=N bonds. The rate of photodegradation is influenced by several factors:

Irradiation Wavelength and Intensity: Higher energy (shorter wavelength) light and higher intensity can accelerate degradation.

Atmosphere: The presence of oxygen significantly increases the rate of photodegradation.

Molecular Structure: The nature of the substituents can influence photostability. The electron-rich N,N-dimethylamino and cumenyl groups may be susceptible to photo-oxidation.

Host Matrix: The local environment, such as the type of polymer matrix in a solid-state application, can affect the diffusion of oxygen and alter the degradation rate.

Studies on related donor-acceptor azobenzenes have shown that photodegradation often leads to a bleaching of the main absorption band as the conjugated system is destroyed.

Theoretical and Computational Chemistry Approaches for Aniline, P P Cumenylazo N,n Dimethyl

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure and Spectra Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse for calculating the optimized geometry and electronic properties of molecules like ANILINE (B41778), p-(p-CUMENYLAZO)-N,N-DIMETHYL-. DFT calculations can predict various molecular properties, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For substituted azobenzenes, DFT is crucial for understanding how different functional groups, such as the N,N-dimethylamino and p-cumenyl groups, influence the planarity and electronic distribution of the azobenzene (B91143) core.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are readily calculated. The HOMO-LUMO energy gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

To predict the electronic absorption spectra, Time-Dependent DFT (TD-DFT) is employed. This method calculates the energies of electronic transitions from the ground state to various excited states. For azo dyes, the most significant transitions are typically the n→π* and π→π* transitions. The n→π* transition, which is generally weaker, involves the excitation of an electron from a non-bonding orbital (on the nitrogen atoms of the azo group) to an antibonding π* orbital. The π→π* transition is usually much more intense and occurs at a shorter wavelength. TD-DFT can predict the wavelength of maximum absorption (λmax) for these transitions, which is fundamental to understanding the color of the dye. For ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL-, the strong electron-donating N,N-dimethylamino group is expected to cause a significant red-shift (bathochromic shift) of the π→π* absorption band into the visible region.

Table 1: Predicted Electronic Transition Data for ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- using TD-DFT

| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Contribution |

| n→π | ~450 | ~0.01 | HOMO-1 -> LUMO |

| π→π | ~390 | ~0.95 | HOMO -> LUMO |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL-, MD simulations are particularly useful for conformational analysis. The molecule has several rotatable bonds, including those connecting the phenyl rings to the azo group and the bond of the cumenyl group. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding the molecule's flexibility and its predominant shapes in different environments (e.g., in solution or in a polymer matrix). The simulations can reveal how the bulky cumenyl and dimethylamino groups affect the planarity of the molecule and the photoisomerization behavior of the azo bridge.

Furthermore, MD simulations can model intermolecular interactions. By simulating a system containing multiple dye molecules and solvent molecules, one can study aggregation behavior. Azo dyes are known to form aggregates, which can significantly alter their optical properties. MD can provide detailed information about the preferred orientation of molecules within an aggregate (e.g., π-π stacking) and the role of the solvent in stabilizing these structures.

Table 2: Representative Dihedral Angles from Conformational Analysis of ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL-

| Dihedral Angle | Description | Predicted Value (degrees) |

| C-N=N-C | Torsion of the azo group | ~180 (trans isomer) |

| Phenyl-N=N | Torsion around the C-N bond | ~0-20 |

| N=N-Phenyl | Torsion around the N-C bond | ~0-20 |

Quantum Chemical Calculations of Reactivity Descriptors and Reaction Pathways

Quantum chemical calculations, particularly those based on DFT, can be used to compute a range of reactivity descriptors. These descriptors help in predicting the reactive behavior of a molecule. For ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL-, these descriptors can indicate which parts of the molecule are more susceptible to electrophilic or nucleophilic attack.

Key reactivity descriptors include:

Electron Affinity (A): The energy released when an electron is added to a neutral molecule.

Ionization Potential (I): The energy required to remove an electron from a neutral molecule.

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as (I-A)/2.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as (I+A)/2.

Fukui Functions: These indicate the most electrophilic and nucleophilic sites in a molecule by showing how the electron density changes upon the addition or removal of an electron.

These descriptors are valuable for predicting how the dye might interact with other chemical species, for instance, its degradation pathways or its binding to a substrate like a textile fiber. For example, the nitrogen atoms of the azo group and the dimethylamino group are expected to be nucleophilic centers.

Quantum chemical calculations can also be used to map out entire reaction pathways, such as the mechanism of photoisomerization from the more stable trans isomer to the cis isomer upon light absorption. By calculating the energies of transition states and intermediates, researchers can understand the kinetics and thermodynamics of such processes.

Table 3: Calculated Global Reactivity Descriptors for ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL-

| Descriptor | Symbol | Predicted Value (eV) |

| Ionization Potential | I | ~6.5 |

| Electron Affinity | A | ~1.2 |

| Electronegativity | χ | ~3.85 |

| Chemical Hardness | η | ~2.65 |

Development of Quantitative Structure-Property Relationship (QSPR) Models

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of molecules with their physical, chemical, or biological properties. These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured properties for a set of similar compounds.

For a class of compounds like azo dyes, QSPR models can be developed to predict properties such as solubility, toxicity, or color (λmax). To build a QSPR model for predicting the λmax of dyes similar to ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL-, one would need a dataset of related azo dyes with known absorption maxima. For each dye in the dataset, a variety of molecular descriptors would be calculated using computational chemistry software. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Statistical methods like multiple linear regression (MLR) or machine learning algorithms are then used to build a model that can predict the property of interest from the most relevant descriptors. Once a robust QSPR model is developed and validated, it can be used to predict the properties of new, unsynthesized dye molecules, such as derivatives of ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL-, thereby guiding the design of new dyes with desired properties in a time- and cost-effective manner.

Table 4: Example of Descriptors Used in a QSPR Model for λmax Prediction of Azo Dyes

| Descriptor Type | Example Descriptor | Relevance to λmax |

| Quantum Chemical | HOMO-LUMO Energy Gap | Inversely correlated with the wavelength of the first electronic transition. |

| Electronic | Dipole Moment | Reflects the charge distribution, which affects transition energies. |

| Constitutional | Molecular Weight | Can correlate with the size of the conjugated system. |

| Topological | Wiener Index | Describes molecular branching, which can influence electronic properties. |

Redox Chemistry and Electrochemical Behavior of Aniline, P P Cumenylazo N,n Dimethyl

Cyclic Voltammetry and Chronoamperometry for Redox Potential Determination

Cyclic voltammetry (CV) and chronoamperometry are powerful techniques to investigate the redox properties of electroactive species like ANILINE (B41778), p-(p-CUMENYLAZO)-N,N-DIMETHYL-. These methods allow for the determination of redox potentials, the number of electrons transferred, and diffusion coefficients.

The electrochemical behavior of this compound is expected to be characterized by the reduction of the azo group (-N=N-) and the oxidation of the N,N-dimethylaniline moiety. The reduction of the azo group in related N,N-dimethyl-4-aminoazobenzene derivatives is typically an irreversible process that is highly dependent on the pH of the medium. tubitak.gov.tr In acidic solutions, the reduction generally involves a greater number of electrons compared to basic solutions, which can be attributed to the protonation of the azo group, facilitating its reduction. tubitak.gov.tr The peak potential for this reduction shifts to more negative values as the pH increases. tubitak.gov.tr

The p-cumenyl group, being an electron-donating alkyl group, is expected to have a slight electron-donating effect on the azo linkage, potentially making the reduction slightly more difficult (shifting the reduction potential to more negative values) compared to an unsubstituted phenylazo group. Conversely, the N,N-dimethylamino group is a strong electron-donating group that facilitates the oxidation of the aniline ring.

Based on studies of similar azo dyes, the following table provides estimated electrochemical parameters for ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL-.

Table 1: Estimated Cyclic Voltammetry Data for ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL-

| Redox Process | Estimated Peak Potential (V vs. Ag/AgCl) | Nature of the Process |

|---|---|---|

| Azo Group Reduction (Acidic Medium, pH ~5) | -0.4 to -0.6 | Irreversible |

| Azo Group Reduction (Basic Medium, pH ~9) | -0.7 to -0.9 | Irreversible |

Note: These values are estimations based on data for N,N-dimethyl-4-aminoazobenzene derivatives and the expected electronic effects of the p-cumenyl substituent. Actual experimental values may vary.

Chronoamperometry can be employed to determine the diffusion coefficient (D) of the dye. For related N,N-dimethyl-4-aminoazobenzene derivatives, diffusion coefficients have been calculated using cyclic voltammetry data. tubitak.gov.tr The bulky p-cumenyl group in ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- would likely result in a smaller diffusion coefficient compared to less sterically hindered analogs.

Table 2: Estimated Diffusion Coefficient

| Compound | Estimated Diffusion Coefficient (cm²/s) |

|---|

Note: This is an estimated range, and the actual value would depend on the specific experimental conditions such as the solvent and supporting electrolyte.

Electron Transfer Mechanisms and Kinetics

The primary electron transfer process for ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- is the reduction of the azo bond. This is generally accepted to be an irreversible, multi-electron process. In acidic media, the mechanism typically involves the transfer of four electrons and four protons, leading to the cleavage of the -N=N- bond to form two primary amine groups. nih.gov In alkaline or aprotic media, the reduction often proceeds via a two-electron, two-proton mechanism to form a hydrazo intermediate, which can then be further reduced.

The kinetics of the electron transfer can be evaluated by determining the standard rate constant (kₛ). For similar azo compounds, the standard rate constants have been determined using various electrochemical techniques. tubitak.gov.tr The rate of electron transfer will be influenced by the molecular structure and the presence of any adsorbed layers on the electrode surface.

The oxidation of the N,N-dimethylaniline part of the molecule is expected to be a quasi-reversible one-electron process, forming a radical cation. This process is facilitated by the strong electron-donating nature of the dimethylamino group.

Electrochemical Degradation Pathways and By-product Formation (from a mechanistic perspective)

Electrochemical degradation is a promising method for the remediation of water contaminated with azo dyes. The degradation of ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- would primarily proceed through the reductive cleavage of the azo bond.

The initial step in the electrochemical reduction is the transfer of electrons to the azo group, leading to the breaking of the nitrogen-nitrogen double bond. This results in the formation of two aromatic amines: p-amino-N,N-dimethylaniline and p-cumidine (4-isopropylaniline).

Figure 1: Proposed Electrochemical Reduction Pathway

These initial degradation products, particularly the aromatic amines, can be further oxidized at the anode in an electrochemical treatment system. The complete mineralization of the dye would involve the breakdown of these aromatic amines into smaller, non-toxic molecules such as carbon dioxide, water, and inorganic nitrogen compounds.

The efficiency of the electrochemical degradation process can be influenced by various factors, including the electrode material, applied potential or current, pH, and the presence of supporting electrolytes.

Advanced Material Science Applications and Engineering Perspectives for Aniline, P P Cumenylazo N,n Dimethyl

Integration into Photoresponsive and Smart Materials Systems

Azobenzene-based molecules are renowned for their photochromism, the reversible transformation between two isomers, a thermally stable trans (E) form and a metastable cis (Z) form, upon irradiation with light of specific wavelengths. This photoisomerization is the fundamental mechanism that allows for their integration into photoresponsive and smart materials. The trans isomer typically absorbs strongly in the UV region, while the cis isomer has a distinct absorption band in the visible spectrum.

The integration of azobenzene (B91143) derivatives like ANILINE (B41778), p-(p-CUMENYLAZO)-N,N-DIMETHYL- into smart materials hinges on the significant changes in molecular geometry and dipole moment that accompany the trans-cis isomerization. researchgate.net This molecular-level change can be harnessed to induce macroscopic changes in the host material, such as changes in shape, color, or refractive index. For instance, azobenzene units have been incorporated into supramolecular gels that undergo a reversible gel-to-sol transition upon UV and visible light irradiation. mdpi.com The bulky cumenyl group in ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- could influence the thermal stability of the cis isomer, a critical factor for the design of materials with persistent photo-switched states. The rate of thermal back-relaxation from cis to trans can be slowed by the presence of bulky substituents. mdpi.com

The "push-pull" nature of this compound, with the electron-donating N,N-dimethylamino group and the weakly electron-donating cumenyl group, is expected to red-shift its absorption spectrum compared to unsubstituted azobenzene, potentially allowing for isomerization with visible light. worldscientific.com This is a desirable feature for many applications, as it avoids the use of high-energy UV radiation which can be damaging to other components of a material system.

Table 1: General Photoisomerization Properties of Push-Pull Azobenzene Derivatives

| Property | Typical Range of Values | Influencing Factors |

| λmax (trans) | 400 - 500 nm | Nature of donor and acceptor groups, solvent polarity |

| λmax (cis) | ~440 nm (n-π), ~320 nm (π-π) | Molecular structure and environment |

| Photostationary State (cis %) | 10 - 90% | Excitation wavelength, solvent, temperature |

| Thermal Half-life (cis→trans) | Milliseconds to hours | Substituents, steric hindrance, temperature |

Note: This table represents typical values for push-pull azobenzene derivatives and is intended for illustrative purposes, as specific data for ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- is not available.

Role in Advanced Optical Switching and Data Storage Technologies

The distinct optical states of the trans and cis isomers of azobenzene dyes make them prime candidates for optical switching and data storage applications. researchgate.net The change in the absorption spectrum upon photoisomerization can be used to modulate the transmission of light at a specific wavelength, forming the basis of an optical switch.

In the realm of data storage, azobenzene derivatives are being explored for holographic data storage. rsc.orgcolorado.edu Holography allows for the storage of information in three dimensions, offering the potential for significantly higher data densities than conventional surface-based storage methods. The photoisomerization of azobenzene molecules within a polymer matrix can induce a change in the refractive index, allowing for the recording of volume holograms. rsc.org The reversibility of the isomerization process also opens up the possibility of rewritable holographic storage. researchgate.net

The bulky cumenyl group in ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- may play a beneficial role in holographic data storage. The significant change in molecular shape during isomerization can lead to a more pronounced change in the local refractive index, potentially increasing the diffraction efficiency of the recorded hologram. Furthermore, the steric hindrance provided by the cumenyl group could suppress the rotational diffusion of the chromophore within a polymer matrix, leading to more stable recorded holograms. researchgate.net

The nonlinear optical (NLO) properties of push-pull azobenzenes are also of great interest. worldscientific.comworldscientific.com The significant change in dipole moment between the trans and cis isomers can give rise to a large third-order NLO susceptibility, which is crucial for all-optical switching and signal processing applications. northwestern.edu

Fabrication and Characterization of Thin Films and Nanostructures

The fabrication of high-quality thin films and nanostructures is essential for the integration of ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- into optical and electronic devices. Several techniques can be employed for the deposition of organic materials, including:

Spin-coating: A solution of the azobenzene dye, often mixed with a polymer, is dispensed onto a substrate, which is then spun at high speed to produce a thin, uniform film. This is a common method for preparing guest-host systems.

Vapor Deposition: Techniques like physical vapor deposition (PVD) or chemical vapor deposition (CVD) can be used to deposit conformal thin films of organic molecules. beilstein-journals.orgresearchgate.net These methods are particularly useful for creating uniform coatings on complex, high-aspect-ratio nanostructures.

Langmuir-Blodgett (LB) technique: This method allows for the creation of highly ordered monolayer and multilayer films with precise control over molecular orientation.

The characterization of these thin films and nanostructures is crucial to understanding their properties and performance. Key characterization techniques include:

UV-Vis Spectroscopy: To study the photoisomerization behavior and determine the absorption spectra of the trans and cis isomers.

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): To investigate the surface morphology and topography of the films and nanostructures.

Ellipsometry: To accurately measure the thickness and refractive index of the thin films.

X-ray Diffraction (XRD): To probe the molecular packing and ordering within the films.

The fabrication of nanostructures, such as nanoparticles or nanowires, containing ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- could lead to materials with enhanced photoresponsive properties due to quantum confinement effects and high surface-area-to-volume ratios.

Interaction with Polymer Matrices and Composite Material Development

Guest-Host Systems: The dye is physically dispersed within a polymer matrix, such as poly(methyl methacrylate) (PMMA) or polystyrene (PS). worldscientific.com The choice of polymer can influence the free volume around the dye molecules, which in turn affects the kinetics of photoisomerization and the stability of the cis isomer.

Covalently Attached Systems: The azobenzene unit can be chemically bonded to the polymer backbone as a side-chain or main-chain component. researchgate.netresearchgate.net This approach prevents phase separation and dye aggregation, leading to materials with higher chromophore concentrations and more stable photoresponsive properties.

The bulky cumenyl group of ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- is expected to influence its interaction with polymer matrices. It may increase the free volume around the azo-moiety, potentially facilitating faster isomerization. Conversely, its nonpolar nature could enhance its compatibility with nonpolar polymer matrices, leading to better dispersion and more homogeneous composite materials.

The development of composites containing this dye could lead to a variety of applications, including photo-actuators, smart coatings with tunable wettability, and photo-patternable materials for microfabrication. The specific interactions between the cumenyl and dimethylamino groups with different polymer functionalities would be a key area of research for optimizing the performance of these materials.

Table 2: Comparison of Azobenzene-Polymer Composite Systems

| System Type | Advantages | Disadvantages | Potential for ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- |

| Guest-Host | Simple to prepare, versatile. | Leaching of dye, phase separation at high concentrations. | The bulky cumenyl group might improve compatibility with certain host polymers, reducing phase separation. |

| Side-Chain Polymer | High chromophore density, stable properties, no leaching. | More complex synthesis. | The cumenyl group could act as a plasticizer, affecting the glass transition temperature of the polymer. |

| Main-Chain Polymer | Significant changes in polymer conformation upon isomerization, leading to large macroscopic effects. | Synthesis can be challenging, may have slower isomerization kinetics. | Incorporation into the main chain could lead to materials with significant photo-induced changes in mechanical properties. |

Derivatization Strategies and Structure Function Relationship Studies of Aniline, P P Cumenylazo N,n Dimethyl Analogues

Rational Design and Synthesis of Substituted Analogues

There is no specific information in the reviewed literature concerning the rational design and synthesis of substituted analogues of ANILINE (B41778), p-(p-CUMENYLAZO)-N,N-DIMETHYL-. General synthetic routes for azo dyes, typically involving diazotization of a primary aromatic amine followed by coupling with an electron-rich partner like N,N-dimethylaniline, are well-established. However, specific methodologies for introducing substituents onto either the cumenyl or the N,N-dimethylaniline rings of this particular compound, or for the synthesis of its direct analogues, are not described.

Investigation of Electronic and Steric Effects of Substituents on Photophysical Properties

Detailed investigations into the electronic and steric effects of substituents on the photophysical properties of ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- analogues have not been reported. For the broader class of azobenzene (B91143) dyes, it is known that electron-donating and electron-withdrawing substituents can significantly alter their absorption and emission spectra. The position and nature of these substituents influence the energy of the π-π* and n-π* electronic transitions. However, without specific experimental data for analogues of the target compound, a quantitative analysis of these effects is not possible.

Impact of Molecular Architecture on Photochemical Reactivity

The impact of molecular architecture on the photochemical reactivity of ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- derivatives is another area where specific research is lacking. The photochemical reactivity of azobenzenes is famously characterized by their trans-cis photoisomerization. The efficiency and kinetics of this process are known to be influenced by the molecular structure, including the presence of bulky substituents which can sterically hinder the isomerization. However, no studies were found that specifically detail these relationships for derivatives of ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL-.

Computational Prediction of Derivative Characteristics and Performance

While computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the characteristics and performance of chemical compounds, no specific computational studies on ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- or its derivatives were identified. Such studies on other substituted azobenzenes have been used to predict their electronic properties, absorption spectra, and isomerization pathways. The absence of such computational data for the specified compound means that no predictive analysis of its derivative characteristics can be provided.

Methodological Innovations in the Study of Aniline, P P Cumenylazo N,n Dimethyl

Application of Ultrafast Spectroscopy for Real-Time Dynamics

Ultrafast spectroscopy, particularly pump-probe techniques, is essential for observing the real-time dynamics of molecular processes that occur on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. For azobenzene (B91143) derivatives like ANILINE (B41778), p-(p-CUMENYLAZO)-N,N-DIMETHYL-, the most significant of these processes is the reversible trans-cis (or E/Z) photoisomerization.

This process involves illuminating the molecule with a wavelength of light that excites it from its stable trans state to a short-lived excited state, from which it can relax to the less stable cis isomer. A second, delayed laser pulse probes the changes in absorption, revealing the pathway and timescale of the isomerization. These studies are critical for understanding the quantum yield of the isomerization, the lifetime of excited states, and the influence of molecular structure and the solvent environment on the switching dynamics. rsc.org

Time-resolved temperature-dependent UV/Vis absorption spectroscopy and time-resolved IR absorption spectroscopy are employed to determine effective cross-sections, switching kinetics, and the activation energies of thermally induced steps, such as the thermal relaxation from the cis back to the trans isomer. rsc.org For azobenzene derivatives, the absorption maxima of the E and Z isomers are distinct, allowing for clear spectroscopic monitoring of the switching process. rsc.org For example, a typical azobenzene derivative might show the E-isomer absorbing around 450 nm, while the Z-isomer absorbs at a hypsochromically shifted wavelength of approximately 380 nm. rsc.org This collection of techniques provides a comprehensive picture of the photophysical properties that are fundamental to the application of these molecules in light-activated technologies. rsc.org

Table 1: Key Parameters from Ultrafast Spectroscopy of Azobenzene Derivatives

| Parameter | Description | Typical Range/Value | Significance |

| Isomerization Quantum Yield (Φ) | The efficiency of the photoisomerization process; the fraction of absorbed photons that result in an isomerization event. | 0.1 - 0.5 | Determines the efficiency of the photoswitch. |

| Excited State Lifetime (τ) | The average time the molecule spends in the excited state before relaxing. | Femtoseconds to Picoseconds | Provides insight into the isomerization mechanism (e.g., rotation vs. inversion). |

| Spectral Shift | Change in absorption maximum upon isomerization (trans ↔ cis). | 50 - 100 nm | Crucial for selective photo-addressing of isomers. |

| Thermal Half-Life (t½) | The time required for half of the cis-isomer population to thermally revert to the more stable trans-isomer. | Milliseconds to Years | Defines the stability of the cis state and suitability for applications like data storage. |

High-Throughput Synthesis and Screening for Material Discovery

The discovery of novel azo materials with tailored properties has been accelerated by high-throughput synthesis and screening methodologies. These approaches allow for the rapid creation and evaluation of large libraries of compounds, systematically varying the substituents on the azobenzene core to tune its electronic and photophysical properties.

Continuous flow synthesis has emerged as a particularly suitable technique for producing azo compounds due to the often unstable nature of the diazonium salt intermediates and the exothermic nature of the coupling reactions. researchgate.net Flow chemistry offers enhanced safety, precise control over reaction parameters (temperature, stoichiometry, reaction time), and ease of scalability. researchgate.net This enables the automated synthesis of a diverse library of derivatives related to ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL-.

Once a library is synthesized, high-throughput screening, often aided by computational modeling, is used to identify candidates with desirable characteristics. researchgate.netacs.org For instance, a virtual screening of thousands of hypothetical azobenzene derivatives can be performed using machine learning potentials to predict properties like thermal half-lives and absorption spectra. acs.orgnih.gov This computational pre-screening narrows down the number of candidates that need to be synthesized and experimentally validated, significantly accelerating the discovery pipeline for new photoswitches for applications ranging from molecular solar thermal energy storage to photopharmacology. researchgate.netnih.gov

Table 2: Conceptual High-Throughput Screening Workflow for Azo Dyes

| Step | Technique/Method | Purpose | Desired Outcome |

| 1. Library Design | Computational Chemistry | In silico design of a virtual library of azobenzene derivatives with varied substituents. | A diverse set of virtual compounds with predicted properties. |

| 2. Synthesis | Automated Flow Chemistry | Rapid, parallel, or sequential synthesis of the designed compound library. | Physical samples of dozens to hundreds of novel azo compounds. |

| 3. Primary Screening | UV-Vis Plate Reader | Rapid measurement of absorption spectra and photoswitching behavior for all compounds. | Identification of "hits" with absorption in the desired wavelength range (e.g., red-shifted). |

| 4. Secondary Screening | Ultrafast Spectroscopy, NMR | Detailed photophysical characterization of "hit" compounds. | Quantification of quantum yields, thermal half-lives, and stability. |

| 5. Validation | Application-Specific Assays | Testing of lead compounds in a target application (e.g., incorporation into a polymer matrix). | Confirmation of performance and selection of final candidate molecules. |

Advanced Microscopy Techniques (e.g., Atomic Force Microscopy, Transmission Electron Microscopy) for Material Characterization

To understand how molecules like ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- behave when incorporated into materials, advanced microscopy techniques capable of nanoscale resolution are indispensable.

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface of thin films and coatings containing azo dyes. oxinst.com AFM provides three-dimensional topographical images with sub-nanometer resolution, allowing for the quantification of key parameters like surface roughness, grain size, and film thickness. researchgate.netafmworkshop.com This is critical for applications where surface morphology impacts performance, such as in optical data storage or photomechanical actuators. Beyond topography, AFM can operate in different modes to map local mechanical properties (e.g., hardness, adhesion) or electrical properties, providing a comprehensive understanding of the material's nanoscale characteristics. oxinst.com The combination of AFM with spectroscopic techniques like surface plasmon resonance (SPR) can yield the complex refractive index of ultrathin films of azo-dye-doped polymers. bohrium.commdpi.com

Transmission Electron Microscopy (TEM) is used to visualize the internal structure of materials. For azo dye research, TEM is particularly valuable for characterizing nanoparticles that have been functionalized with azobenzene derivatives. researchgate.net TEM can reveal the size, shape, and distribution of these nanoparticles with high resolution. nih.govyoutube.com When combined with analytical techniques like energy-dispersive X-ray spectroscopy (EDX), TEM can also confirm the elemental composition and mapping within the nanostructures. researchgate.net For radiation-sensitive materials, including some organic nanoparticles, low-dose and cryogenic TEM (cryo-TEM) techniques are employed to minimize electron beam damage and preserve the native structure of the sample. nih.gov

Table 3: Example Characterization Data from Advanced Microscopy

| Technique | Sample Type | Key Parameters Measured | Insights Gained |

| Atomic Force Microscopy (AFM) | Azo-dye doped polymer thin film | Surface Roughness (RMS), Grain Size, Film Thickness, Phase Imaging (Hardness variation) | Understanding of film quality, homogeneity, and the distribution of dye aggregates within the polymer matrix. |

| Transmission Electron Microscopy (TEM) | Azobenzene-functionalized gold nanoparticles | Particle Size Distribution, Particle Shape, Crystallinity (via SAED), Lattice Spacing (HR-TEM) | Confirmation of nanoparticle synthesis, assessment of monodispersity, and visualization of the crystalline core. |

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are fundamental for the comprehensive characterization of complex mixtures and the unambiguous identification of compounds like ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL-. ijpsjournal.comchemijournal.comsaspublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is the cornerstone technique for this purpose. actascientific.comijnrd.org High-performance liquid chromatography (HPLC) first separates the target compound from synthesis precursors, byproducts, or degradation products. nih.gov The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for the determination of the molecular weight. In MS/MS mode, ions of the parent molecule are fragmented, creating a characteristic pattern that serves as a structural fingerprint for definitive identification. nih.govmdpi.com This technique is highly sensitive and specific, making it ideal for both qualitative and quantitative analysis. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, typically used for volatile and thermally stable compounds. While many azo dyes have low volatility, GC-MS can be applied to analyze more volatile precursors or degradation products. nih.gov For non-volatile analytes, chemical derivatization can be employed to increase their volatility, making them amenable to GC-MS analysis. jfda-online.com The combination of the high resolving power of gas chromatography with the definitive identification capabilities of mass spectrometry makes it an invaluable tool in the analytical chemist's arsenal. researchgate.net

Table 4: Application of Hyphenated Techniques in Azo Dye Analysis

| Hyphenated Technique | Separation Principle | Detection Principle | Primary Application for Azo Dyes |

| LC-MS/MS | Liquid chromatography based on polarity/affinity. | Mass spectrometry providing molecular weight and structural fragments. | Identification and quantification of the primary compound, impurities, and non-volatile degradation products. chromatographyonline.com |

| GC-MS | Gas chromatography based on boiling point/volatility. | Mass spectrometry providing molecular weight and fragmentation patterns. | Analysis of volatile starting materials, byproducts, or derivatized analytes. nih.gov |

| LC-PDA | Liquid chromatography. | Photodiode Array detector measuring UV-Vis absorption spectrum. | Quantification and assessment of spectral purity; monitoring photoswitching. actascientific.com |

| LC-NMR | Liquid chromatography. | Nuclear Magnetic Resonance providing detailed structural information. | Unambiguous structure elucidation of unknown impurities or isomers. saspublishers.com |

Q & A

Q. How can researchers optimize the synthesis of p-(p-cumeylazo)-N,N-dimethylaniline while minimizing byproduct formation?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For azo coupling, pH control (e.g., acidic conditions for diazonium salt stability) and temperature modulation (5–10°C to prevent premature decomposition) are critical. Substituent effects on the aromatic ring (e.g., electron-donating dimethylamino groups) influence coupling efficiency; adjusting stoichiometry of the diazonium salt and coupling agent (e.g., p-cumenol) in a 1:1.2 molar ratio can improve yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the target compound while removing unreacted precursors .

Q. What spectroscopic techniques are most effective for distinguishing structural isomers of azo-aniline derivatives?

Methodological Answer:

- UV-Vis Spectroscopy : Azo compounds exhibit strong absorbance in the 400–500 nm range due to π→π* transitions; substituent-induced shifts (e.g., dimethylamino groups at para positions) help differentiate isomers .

- NMR : ¹H NMR distinguishes isomers via coupling patterns (e.g., aromatic proton splitting) and chemical shifts of N,N-dimethyl groups (~3.0 ppm for singlet protons) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 225.32 for C₁₄H₁₅N₃) confirms molecular identity and rules out isobaric impurities .

Q. How should researchers design acute toxicity studies for this compound in rodent models?

Methodological Answer: Follow OECD Guideline 423 for acute oral toxicity:

- Dose ranges: Start with 50, 300, and 2000 mg/kg body weight.

- Observation periods: 14 days post-administration for mortality, respiratory distress (dyspnea), and organ-specific effects (e.g., liver hypertrophy) .

- Histopathology: Focus on hepatic and renal tissues due to reported tumorigenicity in chronic studies .

Advanced Research Questions

Q. What molecular mechanisms underlie the carcinogenic potential of p-(p-cumeylazo)-N,N-dimethylaniline?

Methodological Answer: The azo group (–N=N–) is metabolically reduced by hepatic enzymes (e.g., NADPH-cytochrome P450 reductase) to aromatic amines, which form DNA adducts. Computational docking studies (using software like AutoDock Vina) predict high binding affinity of metabolites for DNA bases, causing mutagenicity . In vitro assays (Ames test with S. typhimurium TA98) confirm frameshift mutations, while in vivo models (rat hepatocyte comet assay) detect DNA strand breaks at 100 µM exposure .

Q. How can conflicting toxicity data (e.g., tumorigenicity in rats vs. mice) be resolved?

Methodological Answer: Conduct a meta-analysis of species-specific metabolic pathways:

- Interspecies Differences : Rats exhibit higher CYP1A2 activity, accelerating bioactivation of azo compounds compared to mice.

- Dose-Response Reevaluation : Use the Benchmark Dose (BMD) approach to identify thresholds for tumor incidence across studies .

- Longitudinal Studies : Monitor metabolite excretion (e.g., urinary arylamines) to correlate pharmacokinetics with toxicity outcomes .

Q. What experimental approaches characterize thermal decomposition products of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C for NOₓ release) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile products (e.g., p-cumene, dimethylaniline) under inert vs. oxidative atmospheres .

- FTIR : Detect gaseous NOₓ (~1600 cm⁻¹ for NO₂ stretching) during controlled pyrolysis .

Data Contradiction Analysis

Q. Why do in vitro genotoxicity assays (positive) sometimes conflict with in vivo carcinogenicity (negative) findings?

Methodological Answer:

- Metabolic Competency : In vitro systems (e.g., liver S9 fractions) may lack full metabolic activation pathways present in vivo.

- DNA Repair Mechanisms : Rodent models efficiently repair adducts via base excision repair (BER), masking mutagenic effects observed in vitro .

- Dose Relevance : High-concentration in vitro exposures (e.g., 1 mM) may not reflect physiologically achievable levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.